![molecular formula C25H18N4O4S B2797205 N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide CAS No. 1112025-93-0](/img/structure/B2797205.png)
N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide, also known as AQ-RA 741, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Scientific Research Applications
Modulation of Histone Acetylation
The compound CI-994, a derivative in the same class as N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide, has been shown to modulate histone acetylation, indicating its role as a histone deacetylase (HDAC) inhibitor. This activity suggests potential applications in cancer therapy, where modulation of histone acetylation can influence gene expression and tumor progression. CI-994 induces hyperacetylation of histone H3 in colon carcinoma cells, pointing towards its antitumor cytostatic properties currently under clinical trial (Kraker et al., 2003).
Synthesis and Anti-Inflammatory Activity
Research into related compounds includes the synthesis of indolyl azetidinones, showcasing the chemical versatility of benzamide derivatives. These compounds have been evaluated for their anti-inflammatory activity, highlighting their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Such research underscores the broad applicability of these compounds in developing new therapeutic agents with anti-inflammatory properties (Kalsi et al., 1990).
Discovery as Orally Active Histone Deacetylase Inhibitor
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is another molecule related to the compound , demonstrating the role of benzamide derivatives in the discovery of new histone deacetylase (HDAC) inhibitors. MGCD0103 is an orally bioavailable compound with significant antitumor activity, highlighting the therapeutic potential of such compounds in cancer treatment. This research emphasizes the importance of benzamide derivatives in the development of new drugs targeting epigenetic modulators (Zhou et al., 2008).
Anticancer Evaluation of Benzamide Derivatives
The design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity further elucidate the role of such compounds in medicinal chemistry. These derivatives have shown promising anticancer activity against various cancer cell lines, providing a foundation for future drug development based on benzamide scaffolding (Ravinaik et al., 2021).
properties
IUPAC Name |
7-benzyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4S/c30-24-18-11-20-21(32-15-31-20)12-19(18)26-25(29(24)13-16-7-3-1-4-8-16)34-14-22-27-23(28-33-22)17-9-5-2-6-10-17/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOCBKLVXSSEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CC=C5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.